

Application Note: UV Spectrophotometric Method for Caffeic Acid Quantification

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Compound of Interest

Compound Name: Caffeic Acid

CAS No.: 71693-97-5

Cat. No.: B10753411

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a prominent phenolic compound widely distributed in plant-based foods, beverages, and herbal remedies, including coffee, fruits, and propolis.[1][2][3] It is recognized for its significant antioxidant, anti-inflammatory, and antibacterial properties, making its accurate quantification crucial for quality control, nutritional labeling, and pharmacological research in the food, cosmetic, and pharmaceutical industries.[1][2][4]

UV-Visible spectrophotometry offers a simple, rapid, cost-effective, and reliable method for the routine analysis of **caffeic acid**. [1][5] The technique is based on the principle that **caffeic acid** strongly absorbs ultraviolet radiation due to its molecular structure, which includes phenolic hydroxyl groups and conjugated double bonds.[1] This application note provides a detailed, validated protocol for the quantification of **caffeic acid** using UV spectrophotometry.

Principle

The quantitative analysis of **caffeic acid** by UV spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λ_{max}), a calibration curve can be constructed. The concentration of **caffeic acid** in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[6]

Instrumentation, Reagents, and Materials

3.1 Instrumentation

- UV-Visible Spectrophotometer (double beam recommended)
- Matched quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks (various sizes: 10 mL, 25 mL, 100 mL)
- Pipettes (micropipettes and glass pipettes)
- pH meter

3.2 Reagents and Materials

- **Caffeic acid** reference standard ($\geq 97\%$ purity)
- Ethanol (analytical or HPLC grade)
- Methanol (analytical or HPLC grade)
- Purified water (distilled or deionized)
- Sample matrix (e.g., emulsion, plant extract)

Experimental Protocol

4.1 Preparation of Solvents A common solvent system for **caffeic acid** analysis is a mixture of ethanol and purified water. Ratios such as 40:60 (v/v) or 1:9 (v/v) have been shown to be effective.[1][2][6] This solvent mixture should be used as the blank and for all dilutions.

4.2 Determination of Maximum Absorbance Wavelength (λ_{\max})

- Prepare a dilute solution of **caffeic acid** (e.g., 4-5 $\mu\text{g}/\text{mL}$) in the chosen solvent.
- Calibrate the spectrophotometer using the solvent as a blank.
- Scan the absorbance of the **caffeic acid** solution across the UV range (e.g., 200-400 nm).
- Identify the wavelength that corresponds to the highest absorbance peak. For **caffeic acid**, the λ_{\max} is typically observed around 325 nm.[1][2][5][6][7]

4.3 Preparation of Stock and Standard Solutions

- Stock Solution (e.g., 100 $\mu\text{g}/\text{mL}$): Accurately weigh 2.5 mg of the **caffeic acid** reference standard and transfer it to a 25 mL volumetric flask.[2][6] Dissolve and make up to the mark with the solvent. This solution should be stored protected from light.
- Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standards within the expected linear range. For a linear range of 2-8 $\mu\text{g}/\text{mL}$, transfer aliquots of 200, 300, 400, 500, 600, 700, and 800 μL from the stock solution into separate 10 mL volumetric flasks and dilute to volume with the solvent.[2][6]

4.4 Construction of the Calibration Curve

- Set the spectrophotometer to the predetermined λ_{\max} (e.g., 325 nm).
- Zero the instrument using the solvent blank.
- Measure the absorbance of each working standard solution in triplicate.
- Plot a graph of the average absorbance versus concentration ($\mu\text{g}/\text{mL}$).
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value > 0.999 is considered excellent.[6]

Diagram: Workflow for Calibration Curve Generation



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Caption: Workflow for generating a **caffeic acid** calibration curve.

4.5 Sample Preparation

Proper sample preparation is critical for accurate results. The goal is to extract **caffeic acid** and dilute it to a concentration that falls within the linear range of the calibration curve.

4.5.1 Protocol for Emulsions (e.g., Creams)

- Accurately weigh an amount of the emulsion equivalent to a known quantity of **caffeic acid**.
- Transfer the weighed sample to a volumetric flask (e.g., 25 mL).
- Add the solvent (e.g., ethanol) and sonicate or vortex thoroughly to dissolve the **caffeic acid** and break the emulsion.[2]
- Dilute to the mark with the solvent to achieve a target concentration (e.g., 100 µg/mL).[2]
- Filter the solution if necessary to remove insoluble excipients.
- Perform a final dilution to bring the concentration into the calibrated range (e.g., 3, 5, or 7 µg/mL).[2]

4.5.2 Protocol for Solid Samples (e.g., Plant Material, Coffee)

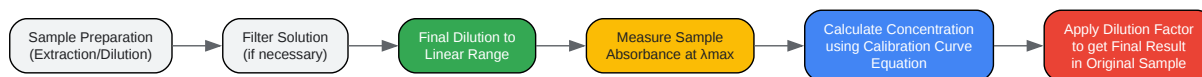
- Weigh a known amount of the dried, powdered sample.
- Choose an extraction method. Boiling in the solvent for 10 minutes has been shown to be highly efficient for extracting **caffeic acid**. [1][4] Other methods include warm water incubation or cold soaking.[1]

- After extraction, filter the mixture to separate the solid residue from the liquid extract.
- Transfer a known volume of the filtrate to a volumetric flask and dilute with the solvent as needed to fall within the assay's linear range.

4.6 Quantification of **Caffeic Acid** in the Sample

- Measure the absorbance of the prepared sample solution at λ_{max} in triplicate.
- Calculate the average absorbance.
- Determine the concentration of **caffeic acid** in the sample solution using the calibration curve equation: $\text{Concentration } (\mu\text{g/mL}) = (\text{Average Sample Absorbance} - c) / m$ (where m is the slope and c is the y-intercept of the regression line)
- Calculate the final concentration in the original sample by accounting for all dilution factors.

Diagram: Workflow for Sample Quantification



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Caption: Workflow for quantifying **caffeic acid** in a sample.

Method Validation Summary

The described method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1] Key validation parameters and typical reported values are summarized below.

Table 1: Summary of Method Validation Parameters for **Caffeic Acid** Quantification

Parameter	Description	Typical Acceptance Criteria / Reported Values
Wavelength (λ_{max})	The wavelength of maximum absorbance.	~325 nm in Ethanol:Water mixtures.[1][2][6]
Linearity & Range	The ability to elicit results that are directly proportional to the analyte concentration within a given range.	Range: 2 - 8 $\mu\text{g/mL}$ [2][6]; 1.94 - 19.4 $\mu\text{g/mL}$. [8] Correlation Coefficient (R^2): ≥ 0.999 . [6]
Accuracy	The closeness of the test results to the true value, often determined by recovery studies.	% Recovery: 95.8% - 105.5%. [1][4]
Precision	The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as % Relative Standard Deviation (%RSD).	Repeatability (Intra-day): %RSD < 2%. [9] Intermediate Precision: %RSD < 2%.
Limit of Detection (LOD)	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.	0.43 $\mu\text{g/mL}$ [6]; 0.6 $\mu\text{g/mL}$ [8]; 0.23 $\mu\text{g/mL}$. [9]
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.	1.32 $\mu\text{g/mL}$ [6]; 0.77 $\mu\text{g/mL}$. [9]
Specificity	The ability to assess unequivocally the analyte in the presence of components which may be expected to be	Assessed by comparing the UV spectra of the standard and the sample extract to check for interference.

present (e.g., matrix components, impurities).

Robustness

A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., solvent composition, wavelength).

The method is generally robust, but variations in pH or solvent can shift the λ_{max} .

Conclusion

The UV spectrophotometric method detailed here is a simple, accurate, precise, and economical tool for the quantification of **caffeic acid**. Its ease of use and rapid analysis time make it highly suitable for routine quality control in various industrial and research settings, ensuring the consistency and quality of products containing this bioactive compound.

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References

- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. [Caffeic Acid - CD Formulation](https://formulationbio.com) [formulationbio.com]
- 4. [UV Spectrophotometric Method for Estimation of Caffeic Acid in Food Samples](https://zenodo.org) [zenodo.org]
- 5. [What analytical methods test Caffeic acid powder quality? - Fairir Biotech](https://fairirbiotech.com) [fairirbiotech.com]
- 6. [Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method](https://article.sapub.org) [article.sapub.org]
- 7. researchgate.net [researchgate.net]

- [8. article.imrpress.com](https://article.imrpress.com) [article.imrpress.com]
- [9. researchgate.net](https://researchgate.net) [researchgate.net]
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